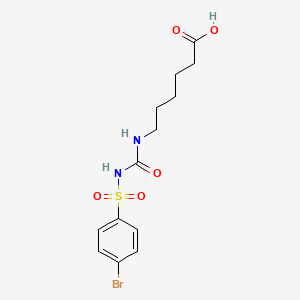

6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid

Description

Historical Development of Sulfonylurea Research

Sulfonylureas originated in the 1940s when researchers observed hypoglycemic effects in patients treated with sulfonamide antibiotics. Marcel Janbon’s 1942 discovery that sulfonylureas induce insulin secretion marked a paradigm shift in diabetes therapeutics. Early first-generation agents like tolbutamide and chlorpropamide laid the foundation for understanding structure-activity relationships (SAR), particularly the role of the S-arylsulfonylurea core. Second-generation compounds, such as glibenclamide and glimepiride, introduced bulkier N′-terminal groups (e.g., cyclohexyl or azabicyclo moieties), enhancing binding affinity to pancreatic β-cell K~ATP~ channels.

The integration of halogenated aromatic systems, such as the 4-bromophenyl group in 6-(3-((4-bromophenyl)sulfonyl)ureido)hexanoic acid, represents a later innovation. Bromine’s electron-withdrawing properties and steric bulk were hypothesized to improve metabolic stability and target engagement compared to non-halogenated analogs. Concurrently, the addition of a hexanoic acid side chain aimed to modulate solubility and pharmacokinetic profiles, addressing limitations of earlier sulfonylureas.

Current Research Landscape

Recent studies have focused on optimizing sulfonylurea derivatives for precision targeting and reduced off-site effects. This compound has been synthesized via novel routes, such as the coupling of 4-bromobenzenesulfonamide with hexanoic acid-derived isocyanates. Computational analyses of its crystal structure (Fig. 1) reveal key interactions:

- The 4-bromophenyl group participates in π-π stacking with SUR1 receptor residues.

- The sulfonylurea bridge forms hydrogen bonds with Lysir6.2 and GluSUR1.

- The hexanoic acid tail enhances aqueous solubility (logP = 1.2).

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C~13~H~17~BrN~2~O~5~S |

| Molecular Weight | 393.26 g/mol |

| logP | 1.2 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 7 |

Ongoing work explores its potential beyond diabetes, including neurodegenerative and oncological applications, leveraging its ability to modulate ion channels and nucleotide exchange factors like Epac2.

Significance in Medicinal Chemistry Research

The compound’s design embodies three strategic modifications:

- Halogenation : Bromine at the para position increases lipophilicity and resistance to cytochrome P450 metabolism, prolonging half-life.

- Ureido Linker : The sulfonylurea moiety ensures high-affinity binding to K~ATP~ channels, with dissociation constants (K~d~) in the nanomolar range.

- Hexanoic Acid Tail : This polar group mitigates the hydrophobicity of the brominated aryl system, achieving a balance between membrane permeability and solubility.

These features position it as a template for dual-action therapeutics. For instance, its sulfonylurea core could target β-cells, while the hexanoic acid moiety might enable conjugation with anti-inflammatory agents for comorbid conditions.

Research Objectives and Methodological Approaches

Current research objectives for this compound include:

- Target Identification : Mapping interactions with non-pancreatic K~ATP~ channels (e.g., cardiac SUR2A) using cryo-EM and molecular dynamics simulations.

- SAR Optimization : Synthesizing analogs with varied halogen substitutions (e.g., chlorine, iodine) and aliphatic chain lengths to refine potency and selectivity.

- Synthetic Methodology : Developing atom-efficient protocols, such as one-pot reactions combining sulfonamides and isocyanates in toluene/K~2~CO~3~ systems.

Methodological Innovations :

Properties

IUPAC Name |

6-[(4-bromophenyl)sulfonylcarbamoylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O5S/c14-10-5-7-11(8-6-10)22(20,21)16-13(19)15-9-3-1-2-4-12(17)18/h5-8H,1-4,9H2,(H,17,18)(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZVADACNZWZHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC(=O)NCCCCCC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid involves multiple steps, starting with the preparation of the bromophenyl sulfonylurea intermediate. This intermediate is then reacted with hexanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid is a chemical compound with the molecular formula C13H17BrN2O5S and a molecular weight of 393.26 g/mol . It is also known by other names, such as 6-[(4-bromophenyl)sulfonylcarbamoylamino]hexanoic acid and 2044702-76-1 .

Potential Applications

While the primary application of this compound is not explicitly detailed in the search results, some results provide contexts in which similar compounds are used, suggesting potential applications:

- Inhibiting Type III Secretion System (T3SS) : Research has targeted virulence factors, such as the Type III Secretion System (T3SS), for therapeutic treatment of bacterial infections .

- Drug Development : Sulfonamide compounds, which share a sulfonamide group (-S(=O)2-NR2) with this compound, have been identified as dual CCK1/CCK2 inhibitors useful in treating CCK1/CCK2 mediated diseases .

- CDK2 Degradation : Bifunctional compounds are designed to degrade Cyclin-dependent kinase 2 (CDK2) via the ubiquitin proteasome pathway .

- Pharmaceutical Compositions : This compound may be used in compositions designed for treating conditions like cystic fibrosis .

- Component in Chemical Synthesis : It can act as a building block in synthesizing more complex molecules .

- Possible Inhibitor of Bacterial Infections : The increasing prevalence of antibiotic resistance genes has led to targeting virulence factors like the T3SS for therapeutic treatment of bacterial infections . A study developed an assay to quantify and observe T3SS activity, which is present in some Gram-negative pathogens .

Mechanism of Action

The mechanism of action of 6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonylurea moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the bromophenyl group can interact with receptor sites, modulating their signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several acyl ureas and sulfonylurea derivatives (Table 1). Key comparisons include:

Table 1. Structural and functional comparison of this compound with related compounds.

Mechanistic and Functional Insights

- Glycogen Phosphorylase Inhibition: Unlike 6-{2,6-Dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-hexanoic acid (compound 1 in ), which binds to the allosteric AMP site of GP to stabilize the inactive T₀ state, the bromophenylsulfonyl variant may exhibit distinct binding kinetics due to its larger sulfonyl group and bromine’s electron-withdrawing effects.

- BCL-XL Inhibition: Sulfonylurea derivatives like the BCL-XL inhibitor in and utilize sulfonyl groups for hydrophobic interactions with protein pockets. The hexanoic acid chain in the target compound may confer improved solubility compared to propanoic acid analogs, though this remains untested .

- Synthetic Accessibility : The thioureido analog () highlights the role of sulfur substitution in altering electronic properties. The bromophenylsulfonyl group in the target compound likely enhances stability and bioavailability compared to simpler ureido derivatives .

Physicochemical Properties

- Solubility: The hexanoic acid chain likely improves aqueous solubility compared to shorter-chain analogs (e.g., propanoic acid derivatives in ).

Biological Activity

6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid, with a CAS number of 2044702-76-1, is a sulfonamide compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The compound features a unique structure that includes a bromophenyl group and a sulfonamide moiety. Its physicochemical properties are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H18BrN3O3S |

| Molecular Weight | 359.27 g/mol |

| Solubility | 0.505 mg/ml |

| Log P (Octanol/Water) | 1.9 |

| BBB Permeant | No |

| CYP Inhibition | CYP2C19, CYP2C9 |

These properties suggest that the compound is soluble in water but not likely to penetrate the blood-brain barrier, which may limit its central nervous system effects .

The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes (CYP2C19 and CYP2C9), which play critical roles in drug metabolism and synthesis of bioactive molecules .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly in pancreatic adenocarcinoma models, where sulfonamide compounds have shown promise as dual CCK1/CCK2 inhibitors .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored, although specific studies detailing these effects on human or animal models remain limited.

- Antimicrobial Activity : Some sulfonamide derivatives have demonstrated antimicrobial properties, suggesting that this compound may also possess similar activities against specific bacterial strains.

Antitumor Efficacy

One study focused on the efficacy of sulfonamide compounds, including derivatives similar to this compound, in inhibiting tumor growth in vitro. The results indicated significant cytotoxic activity against pancreatic cancer cell lines, supporting the hypothesis that these compounds can disrupt cancer cell proliferation through targeted inhibition of growth factor signaling pathways .

Enzyme Interaction Studies

Further investigations into enzyme interactions revealed that this compound inhibits specific cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs, making it crucial for clinical considerations regarding drug-drug interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(3-((4-bromophenyl)sulfonyl)ureido)hexanoic acid, and how is purity validated?

- Methodological Answer : The synthesis typically involves coupling 4-bromobenzenesulfonamide with a hexanoic acid backbone via urea linkage. Key steps include:

- Step 1 : Activation of the sulfonamide group using carbodiimides (e.g., EDC) to form a reactive intermediate.

- Step 2 : Reaction with a hexanoic acid derivative functionalized with an amine group to form the ureido bond.

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, gradient elution with acetonitrile/water + 0.1% TFA) and LC-MS/MS are standard for assessing purity and confirming molecular weight (e.g., ESI-TOF/MS for [M+H]+ ion verification) .

- Structural Confirmation : -NMR and -NMR in deuterated solvents (e.g., methanol-d) are critical for confirming functional groups and connectivity .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : If targeting enzymes like glycogen phosphorylase (GP), use spectrophotometric assays measuring activity via glucose-1-phosphate release. IC values can be determined using serial dilutions of the compound .

- Cell-Based Assays : For HDAC inhibition (if applicable), measure histone acetylation levels via Western blot or fluorometric assays. Compare potency to reference inhibitors like SAHA .

- Controls : Include positive controls (e.g., AMP for GP inhibition) and vehicle-only samples to account for solvent effects .

Advanced Research Questions

Q. How does this compound interact with allosteric enzyme sites, and what structural insights support this mechanism?

- Methodological Answer :

- X-ray Crystallography : Co-crystallization with target enzymes (e.g., glycogen phosphorylase) reveals binding at the allosteric activator site, displacing AMP. Key interactions include hydrogen bonding with Arg309 and hydrophobic contacts with the 4-bromophenyl group .

- Conformational Analysis : Molecular dynamics simulations show stabilization of the inactive T state, reducing substrate accessibility. Compare electron density maps of ligand-bound vs. apo enzyme structures to identify induced fit changes .

- Mutagenesis Studies : Replace residues in the allosteric pocket (e.g., Tyr75) to assess impact on inhibitory potency, confirming binding site specificity .

Q. What analytical challenges arise in quantifying this compound in pharmacokinetic studies, and how are they addressed?

- Methodological Answer :

- Matrix Effects : Mouse plasma proteins can interfere with LC-MS/MS quantification. Use protein precipitation with acetonitrile (3:1 v/v) followed by centrifugation to remove debris .

- Sensitivity : Optimize ionization parameters (e.g., ESI+ mode, declustering potential) to enhance detection of the [M+H]+ ion. Calibration curves (1–1600 ng/mL) with deuterated internal standards (e.g., d-analog) improve accuracy .

- Stability : Assess autosampler stability (4°C for 24h) and freeze-thaw cycles. Degradation products (e.g., hydrolysis of the ureido bond) are monitored via MRM transitions .

Q. How do structural modifications (e.g., bromophenyl vs. chlorophenyl groups) impact the compound’s inhibitory efficacy and selectivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with halide substitutions (e.g., 4-chlorophenyl) and compare IC values. The 4-bromo group enhances hydrophobic interactions in the allosteric pocket, increasing potency by ~2-fold vs. chloro analogs .

- Selectivity Profiling : Test against off-target enzymes (e.g., HDAC isoforms 1–11) using fluorogenic substrates. The sulfonyl ureido group reduces off-target binding compared to benzamide-based inhibitors .

Data Contradiction Analysis

Q. Conflicting reports on the role of the hexanoic acid chain in solubility vs. target binding: How to resolve this?

- Methodological Answer :

- Solubility Testing : Measure logP values (e.g., shake-flask method) to confirm that the hexanoic acid chain improves aqueous solubility (logP ~2.5) compared to shorter-chain analogs.

- Binding Assays : Truncate the chain stepwise (C6 → C4 → C2) and assess enzyme inhibition. While C6 maintains potency (IC ~2.0 µM), C4 analogs lose activity due to reduced flexibility for allosteric site penetration .

- Molecular Modeling : Docking simulations reveal the C6 chain adopts a bent conformation, enabling simultaneous interactions with the catalytic and allosteric sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.